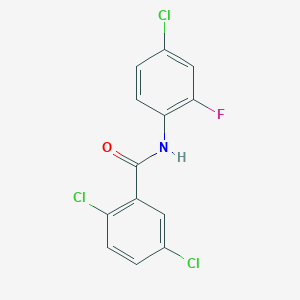![molecular formula C19H19ClN4O7 B450853 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE](/img/structure/B450853.png)
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine, methyl, and nitro groups, linked to a trimethoxyphenyl group through a furanamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group.
Linking to the Trimethoxyphenyl Group: The pyrazole derivative is then reacted with 3,4,5-trimethoxybenzyl chloride under basic conditions to form the intermediate compound.
Formation of the Furanamide Linkage: Finally, the intermediate is reacted with furan-2-carboxylic acid chloride in the presence of a base to form the desired furanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The furanamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 5-[(4-AMINO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4,5-trimethoxybenzoic acid and 5-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methylamine.
Applications De Recherche Scientifique
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of pyrazole derivatives on various biological systems.
Mécanisme D'action
The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Signal Transduction: It may interfere with signal transduction pathways by binding to receptors or other proteins involved in cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-5-methyl-3-nitro-1H-pyrazole: A simpler pyrazole derivative with similar substituents.
3,4,5-trimethoxybenzoic acid: Shares the trimethoxyphenyl group but lacks the pyrazole and furanamide linkages.
Furan-2-carboxylic acid: Contains the furan ring but lacks the complex substituents.
Uniqueness
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE is unique due to its combination of a pyrazole ring, a trimethoxyphenyl group, and a furanamide linkage, which imparts distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C19H19ClN4O7 |
|---|---|
Poids moléculaire |
450.8g/mol |
Nom IUPAC |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H19ClN4O7/c1-10-16(20)18(24(26)27)22-23(10)9-12-5-6-13(31-12)19(25)21-11-7-14(28-2)17(30-4)15(8-11)29-3/h5-8H,9H2,1-4H3,(H,21,25) |
Clé InChI |
KORKNOIQLXAEAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-])Cl |
SMILES canonique |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B450770.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B450771.png)

![2-[(3-bromobenzoyl)amino]-5-chloro-N-(4-methoxyphenyl)benzamide](/img/structure/B450779.png)
![methyl 3-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B450780.png)


![2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B450784.png)
![3-{4-(4-BROMOPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOL-3-YL}-1-PROPANOL](/img/structure/B450785.png)
![5-chloro-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450786.png)


![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B450793.png)
![2-bromo-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B450794.png)
